Azobenzene-4-sulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

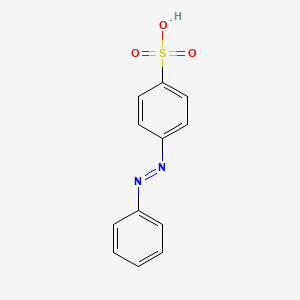

P-azobenzenesulfonic acid is azobenzene carrying a single sulfonate substituent at the para-position. It is an arenesulfonic acid and a member of azobenzenes. It is a conjugate acid of a p-azobenzenesulfonate.

科学的研究の応用

Chemical Properties and Structure

Azobenzene-4-sulfonic acid is characterized by its azo group (-N=N-) and sulfonic acid group (-SO₃H), which contribute to its solubility and reactivity. The molecular formula is C12H10N2O3S . The compound's structure allows for various substitutions, enhancing its versatility in applications.

Dye Manufacturing

This compound serves as a key intermediate in the synthesis of azo dyes. These dyes are widely used in textiles, food, and cosmetics due to their vibrant colors and stability.

Table 1: Key Properties of Azo Dyes Derived from this compound

| Dye Name | Color | Application Area | Stability |

|---|---|---|---|

| Direct Red 28 | Red | Textile | High |

| Acid Yellow 23 | Yellow | Food coloring | Moderate |

| Reactive Blue 4 | Blue | Textile | Very High |

The synthesis of these dyes often involves coupling reactions where this compound reacts with various amines or phenols .

Biomedical Applications

Recent studies have explored the use of this compound in drug delivery systems. Its ability to undergo reversible isomerization under UV light makes it suitable for controlled release applications.

Case Study: Photocontrolled Drug Release

In a study published in Advanced Drug Delivery Reviews, researchers utilized this compound derivatives to create nanoparticles that release drugs upon UV irradiation. The results demonstrated a significant increase in drug release rates when exposed to light compared to dark conditions, highlighting the potential for targeted therapy .

Analytical Chemistry

This compound is employed as a reagent in analytical chemistry for detecting various metal ions through colorimetric methods. The compound forms complexes with metal ions, leading to distinct color changes that can be quantitatively analyzed.

Table 2: Metal Ion Detection Using this compound

| Metal Ion | Detection Method | Color Change |

|---|---|---|

| Copper (II) | Colorimetric assay | Blue |

| Iron (III) | Spectrophotometry | Red |

| Lead (II) | Complex formation | Yellow |

These methods are crucial in environmental monitoring and quality control processes .

Material Science

In material science, azobenzene derivatives are used to create smart materials that respond to environmental stimuli such as temperature and light. These materials can change shape or color, making them suitable for applications in sensors and actuators.

Case Study: Smart Polymers

A research team developed a polymer incorporating this compound that exhibited shape memory properties. When subjected to UV light, the polymer could be programmed to change shape, demonstrating potential uses in soft robotics and adaptive structures .

特性

CAS番号 |

2484-88-0 |

|---|---|

分子式 |

C12H10N2O3S |

分子量 |

262.29 g/mol |

IUPAC名 |

4-phenyldiazenylbenzenesulfonic acid |

InChI |

InChI=1S/C12H10N2O3S/c15-18(16,17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H,(H,15,16,17) |

InChIキー |

AJMNDPOSKIBVGX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |

正規SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |

Key on ui other cas no. |

2484-88-0 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。